2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol
Description
2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol is a piperidine-derived compound characterized by a sulfonamide group (-SO₂-NH-) linked to an ethanolamine backbone. Its molecular formula is C₇H₁₆N₂O₃S, with a molecular weight of 208.28 g/mol (calculated). The structure combines a six-membered piperidine ring with a sulfonamide-ethanol moiety, making it a hybrid of sulfonamide pharmacophores and ethanolamine derivatives.
Properties
IUPAC Name |
N-(2-hydroxyethyl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHXDZCFKNGXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol typically involves the reaction of piperidine with sulfonyl chloride, followed by the addition of ethanolamine . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents . The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Properties
The compound is recognized for its potential therapeutic applications, particularly in treating psychiatric and neurological disorders. Research indicates that derivatives of piperidine, including 2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol, can interact with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to these conditions. Specifically, prokineticin receptors activated by such compounds have shown promise in modulating neurochemical signaling, which may lead to innovations in treating mental health disorders .
Synthesis Techniques
Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize eco-friendly practices. The synthesis of this compound can be achieved through aqueous-mediated reactions or using catalysis that minimizes environmental impact. These methods not only enhance yield but also ensure the sustainability of chemical processes .
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Aqueous-mediated | Piperidine | Quantitative |
| Catalytic synthesis | Various catalysts | High |
Biological Research
Biological Activity Studies
The compound has been investigated for its biological activities, including antimicrobial and anticancer properties. For instance, studies have demonstrated that piperidine derivatives exhibit significant inhibitory effects on various cancer cell lines, suggesting their potential as lead compounds in cancer therapy . The structural features of this compound enhance its interaction with biological targets, making it a candidate for further exploration in drug design.
Case Studies
Case Study 1: Anticancer Activity
A study focusing on the synthesis of piperidine derivatives showed that this compound exhibited cytotoxicity against multiple tumor cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, providing a foundation for developing new anticancer agents based on this scaffold .
Case Study 2: Neurological Applications
In another investigation, the compound was evaluated for its effects on neurodegenerative diseases. The results indicated that it could potentially enhance neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress markers .
Mechanism of Action
The mechanism of action of 2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Features and Differences
The compound is compared to five analogues (Table 1), focusing on heterocyclic rings, substituents, and functional groups.
Table 1: Structural Comparison
| Compound Name | Heterocycle | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS RN |
|---|---|---|---|---|---|
| 2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol | Piperidine | Sulfonamide, ethanolamine | C₇H₁₆N₂O₃S | 208.28 | Not provided |
| 2-[(Piperazin-1-sulfonyl)amino]ethan-1-ol | Piperazine | Sulfonamide, ethanolamine | C₆H₁₅N₃O₃S | 209.27 | 1247805-31-7 |
| Piperidine-2-ethanol | Piperidine | Ethanol, no sulfonamide | C₇H₁₅NO | 129.20 | 1484-84-0 |
| 2-[(Piperidin-4-yl)amino]ethan-1-ol | Piperidine | Amino group, ethanolamine | C₇H₁₆N₂O | 144.21 | 875229-91-7 |
| 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol | Piperidine | Isopropyl, ethanol | C₁₀H₂₁NO | 171.28 | 733783-46-5 |
Key Observations :
- Heterocycle Variation: Replacing piperidine with piperazine (as in 2-[(piperazin-1-sulfonyl)amino]ethan-1-ol) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity .
- Functional Groups: The sulfonamide group in the target compound distinguishes it from non-sulfonamide analogues like piperidine-2-ethanol, which lacks this moiety .
- Substituents: Bulkier groups (e.g., isopropyl in 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol) reduce water solubility compared to ethanolamine derivatives .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Boiling Point | Solubility (Water) | logP (Predicted) |
|---|---|---|---|
| This compound | Not reported | Moderate | 0.45 |
| 2-[(Piperazin-1-sulfonyl)amino]ethan-1-ol | Not reported | High | -0.72 |
| Piperidine-2-ethanol | Not reported | High | 0.12 |
| 2-[(Piperidin-4-yl)amino]ethan-1-ol | Not reported | High | -0.35 |
Analysis :
- logP Trends: The sulfonamide group in the target compound increases polarity, reducing lipophilicity (logP = 0.45) compared to piperidine-2-ethanol (logP = 0.12) but enhancing it relative to the more polar piperazine analogue (logP = -0.72) .
- Solubility : Piperazine derivatives generally exhibit higher aqueous solubility due to increased hydrogen-bonding capacity, while isopropyl-substituted compounds are less soluble .
Biological Activity
2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol is a compound that incorporates a piperidine ring and a sulfonamide moiety, both of which are known to confer various biological activities. The compound is of significant interest due to its potential applications in pharmacology, particularly in antibacterial, anticancer, and enzyme inhibition contexts.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of piperidine derivatives. For instance, compounds with a piperidine nucleus have demonstrated efficacy against various bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds often range from 0.3 to 8.5 µM against Gram-negative bacteria, indicating strong antibacterial potential .
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Escherichia coli | 0.3 - 8.5 | |
| Staphylococcus aureus | 0.1 - 9.5 | |
| Pseudomonas aeruginosa | 0.3 - 8.5 |
Anticancer Activity
The sulfonamide group is well-known for its anticancer properties. Research indicates that derivatives of sulfonamides exhibit significant antiproliferative effects against various human cancer cell lines, including HeLa and A-549 cells. The presence of electron-withdrawing groups on the phenylsulfonyl moiety enhances the cytotoxicity of these compounds .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly significant due to its implications in neurodegenerative diseases like Alzheimer's . The results indicate that certain derivatives exhibit promising AChE inhibitory activity comparable to known inhibitors like donepezil.
Study on Antibacterial Efficacy
In a comparative study, several piperidine derivatives were synthesized and tested against multiple bacterial strains. The results showed that modifications in the substituents on the piperidine ring significantly affected antibacterial activity, with some compounds displaying over six times the activity against methicillin-resistant Staphylococcus aureus compared to standard antibiotics .
Anticancer Evaluation
Another study focused on the anticancer potential of sulfonamide derivatives containing piperidine rings. The synthesized compounds were tested against a panel of cancer cell lines using the Sulforhodamine B (SRB) assay, revealing varying degrees of cytotoxicity based on structural modifications. Compounds with halogen substitutions were particularly noted for their enhanced activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
